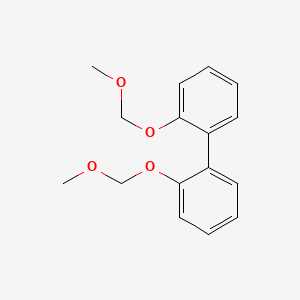

1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)-

Description

Significance of 2,2'-Disubstituted Biphenyl (B1667301) Systems in Contemporary Organic Synthesis

The placement of substituents at the 2 and 2' positions of the biphenyl core introduces a unique stereochemical element known as atropisomerism. pharmaguideline.comwikipedia.org Atropisomers are stereoisomers that arise from restricted rotation around a single bond. pharmaguideline.com In the case of 2,2'-disubstituted biphenyls, bulky groups at these positions hinder free rotation around the central carbon-carbon single bond, leading to the existence of stable, isolable enantiomers or diastereomers. pharmaguideline.comslideshare.net This phenomenon of axial chirality is of paramount importance in asymmetric catalysis, where chiral biphenyl derivatives are widely used as ligands for transition metals. researchgate.net The stereochemical outcome of many catalytic reactions is dictated by the specific atropisomeric form of the biphenyl ligand employed.

The rotational barrier in these systems is influenced by the size of the ortho substituents; larger groups lead to a higher barrier and more stable atropisomers. nih.gov The study of atropisomerism in biphenyls provides fundamental insights into conformational analysis and stereochemistry. researchgate.net

Rationale for Methoxymethoxy (MOM) Ether Protection in Multistep Synthetic Strategies

In the synthesis of complex organic molecules, it is often necessary to protect reactive functional groups to prevent them from undergoing undesired reactions. The methoxymethoxy (MOM) ether is a commonly employed protecting group for alcohols and phenols due to its ease of introduction and removal, as well as its stability under a wide range of reaction conditions. adichemistry.comtotal-synthesis.com

The MOM group is typically introduced by treating the alcohol or phenol (B47542) with chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). wikipedia.org Alternatively, dimethoxymethane (B151124) in the presence of an acid catalyst can be used. adichemistry.com The MOM group is stable to strongly basic conditions, nucleophiles, and many reducing and oxidizing agents. adichemistry.com Deprotection is readily achieved under acidic conditions, often using mineral acids like HCl in an alcohol solvent or Lewis acids. total-synthesis.comwikipedia.org This orthogonality makes the MOM group a valuable tool in multistep synthesis, allowing for selective transformations at other parts of the molecule without affecting the protected hydroxyl group.

Overview of Research Trajectories and Academic Relevance of 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)-

While specific research exclusively focused on 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)- is not extensively documented, its academic relevance can be inferred from the importance of its structural components. This compound can be considered a protected form of 2,2'-biphenol (B158249). 2,2'-Biphenols are valuable precursors for the synthesis of chiral ligands and other complex molecules. rsc.org

The MOM-protected derivative, 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)-, serves as a stable intermediate in synthetic sequences leading to more complex biphenyl structures. Its significance lies in its potential as a building block for the synthesis of atropisomeric ligands, chiral catalysts, and functional materials. The deprotection of the MOM ethers would yield the free 2,2'-biphenol, which can then be further functionalized.

A closely related and extensively studied class of compounds are the 2,2'-bis(methoxymethoxy)-1,1'-binaphthyls (MOM-BINOLs). nih.govnih.govsigmaaldrich.comtcichemicals.comstrem.comcitychemical.com These binaphthyl analogues are widely used in asymmetric synthesis. The synthetic strategies and applications of MOM-BINOLs provide a strong precedent for the potential utility of their biphenyl counterparts. For instance, a plausible synthesis of 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)- would likely involve the protection of 2,2'-biphenol using MOMCl and a base, analogous to the synthesis of MOM-BINOL. nih.gov

Interactive Data Tables

Table 1: Properties of Related Biphenyl Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Features | Reference |

| 2,2',6,6'-Tetramethoxy-1,1'-biphenyl | C₁₆H₁₈O₄ | 274.31 | Symmetrical, precursor for macrocycles | |

| 2,2'-Biphenol | C₁₂H₁₀O₂ | 186.21 | Precursor for chiral ligands | rsc.org |

| (R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl | C₂₄H₂₂O₄ | 374.43 | Chiral ligand precursor, atropisomeric | sigmaaldrich.com |

Table 2: Common Methods for MOM Group Protection and Deprotection

| Transformation | Reagents and Conditions | Key Characteristics | Reference |

| Protection | MOMCl, DIPEA, CH₂Cl₂ | Mild conditions, widely applicable | wikipedia.org |

| NaH, MOMCl, THF | For less reactive alcohols | adichemistry.com | |

| CH₂(OMe)₂, P₂O₅, CHCl₃ | Alternative to MOMCl | adichemistry.com | |

| Deprotection | HCl, MeOH, reflux | Standard acidic cleavage | adichemistry.com |

| Lewis Acids (e.g., ZnBr₂, TiCl₄) | Milder acidic conditions | total-synthesis.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

121169-22-0 |

|---|---|

Molecular Formula |

C16H18O4 |

Molecular Weight |

274.31 g/mol |

IUPAC Name |

1-(methoxymethoxy)-2-[2-(methoxymethoxy)phenyl]benzene |

InChI |

InChI=1S/C16H18O4/c1-17-11-19-15-9-5-3-7-13(15)14-8-4-6-10-16(14)20-12-18-2/h3-10H,11-12H2,1-2H3 |

InChI Key |

UQRJDQWLBHCSLR-UHFFFAOYSA-N |

Canonical SMILES |

COCOC1=CC=CC=C1C2=CC=CC=C2OCOC |

Origin of Product |

United States |

Synthetic Methodologies for 1,1 Biphenyl, 2,2 Bis Methoxymethoxy

Strategies for the Construction of the Biphenyl (B1667301) Core with Ortho-Substitution

The formation of the biphenyl C-C bond, particularly with substitution at the 2 and 2' positions, can be accomplished through several catalytic cross-coupling and homocoupling reactions. The choice of method often depends on the availability of starting materials, desired yield, and tolerance to other functional groups.

Homocoupling Reactions of Aryl Halides Bearing Protected Hydroxyl Groups

The Ullmann reaction, a classic method for the synthesis of symmetric biaryls, involves the copper-catalyzed homocoupling of aryl halides. nih.govwikipedia.org This approach is particularly relevant for the synthesis of 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)- by utilizing a 2-halo-methoxymethoxybenzene precursor. Historically, this reaction required harsh conditions, such as high temperatures (often exceeding 200°C) and stoichiometric amounts of copper. wikipedia.orgorganic-chemistry.org

Modern advancements in the Ullmann reaction have introduced the use of palladium and nickel catalysts, which can facilitate the coupling under milder conditions. wikipedia.org Despite these improvements, the reaction can sometimes be associated with moderate yields. wikipedia.org The mechanism is thought to involve the formation of an organocopper intermediate. organic-chemistry.org Innovations have also explored the use of heterogeneous copper catalysts and nanoparticles to simplify catalyst removal and improve efficiency. nih.gov A light-activated Ullmann homocoupling of aryl halides using gold nanoparticle-functionalized potassium niobium oxides has also been reported, promoting carbon-carbon bond formation in short reaction times with high yields. rsc.org

Table 1: Illustrative Conditions for Ullmann Homocoupling of Aryl Halides

| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| Copper Powder | DMF | 150-200 | 12-24 h | Variable |

| Pd(OAc)₂ / Ligand | Toluene | 80-110 | 6-12 h | Moderate to Good |

| NiCl₂(dppf) | THF | 60-80 | 4-8 h | Good |

| Au-NPs/K-Nb-Oxide | Acetonitrile (B52724) | rt (UVA light) | 1-4 h | High |

Note: This table provides generalized conditions for Ullmann-type reactions and is intended to be illustrative. Specific conditions for 2-halo-methoxymethoxybenzene would require experimental optimization.

Cross-Coupling Methodologies for Biphenyl Formation (e.g., Suzuki-Miyaura, Kumada, Negishi) Utilizing Precursors to 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)-

Cross-coupling reactions are powerful tools for the formation of C-C bonds and are widely used in the synthesis of biaryls. These methods offer greater flexibility than homocoupling reactions, as they allow for the coupling of two different aryl partners.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or ester) and an organic halide or triflate in the presence of a base. organic-chemistry.org This reaction is known for its mild conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids. youtube.com For the synthesis of an ortho-substituted biphenyl, a 2-(methoxymethoxy)phenylboronic acid could be coupled with a 2-(methoxymethoxy)phenyl halide. A study on the Suzuki-Miyaura reaction between ortho-substituted phenylboronic acids and a tribromopyridine derivative highlighted the feasibility of coupling at sterically hindered positions. wikipedia.orgnih.gov

Kumada Coupling

The Kumada coupling utilizes a Grignard reagent and an organic halide, catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org It was one of the first catalytic cross-coupling methods to be developed. wikipedia.orgorganic-chemistry.org This reaction is advantageous as it directly uses Grignard reagents, which are readily prepared. organic-chemistry.org However, the high reactivity of Grignard reagents limits the tolerance of certain functional groups. nrochemistry.com The synthesis of the target molecule could be envisioned through the coupling of a 2-(methoxymethoxy)phenylmagnesium halide with a 2-(methoxymethoxy)phenyl halide. nih.gov

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This method is known for its high yields and functional group tolerance. wikipedia.org The organozinc reagents are typically prepared from the corresponding organolithium or Grignard reagents. The synthesis of 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)- via a Negishi coupling would involve a precursor such as a 2-(methoxymethoxy)phenylzinc halide. organic-chemistry.orgnih.gov

Table 2: Comparison of Cross-Coupling Methodologies for Biaryl Synthesis

| Reaction | Organometallic Reagent | Organic Halide/Triflate | Catalyst | Key Advantages |

| Suzuki-Miyaura | Arylboronic acid/ester | Aryl-X (X=I, Br, Cl, OTf) | Pd(0) complex | Mild conditions, high functional group tolerance, stable reagents |

| Kumada | Arylmagnesium halide (Grignard) | Aryl-X (X=I, Br, Cl) | Ni or Pd complex | Readily available Grignard reagents, high reactivity |

| Negishi | Arylzinc halide | Aryl-X (X=I, Br, Cl, OTf) | Ni or Pd complex | High yields, good functional group tolerance |

Note: This table provides a general overview. The choice of catalyst, ligand, base, and solvent is crucial for reaction optimization.

Alternative Approaches to Biphenyl Skeleton Assembly Relevant to the Compound

While cross-coupling reactions are the most common methods for biphenyl synthesis, other strategies can be employed. One such method is the synthesis from 2,2'-biphenol (B158249), which can be prepared through the oxidative dimerization of phenol (B47542) derivatives or the hydrolysis of dibenzofuran (B1670420). A nickel-catalyzed, protecting-group-free method for the synthesis of 2,2'-biphenol derivatives has also been developed. nih.gov Once 2,2'-biphenol is obtained, the target compound can be synthesized by the protection of the two hydroxyl groups.

Installation and Selective Protection of Vicinal Hydroxyl Groups as Methoxymethoxy Ethers

The protection of hydroxyl groups is a common strategy in multi-step organic synthesis to prevent unwanted side reactions. The methoxymethyl (MOM) ether is a frequently used protecting group due to its stability under a range of conditions and the relative ease of its introduction and removal.

Optimized Direct MOM Etherification Procedures for 2,2'-Biphenol Derivatives

The direct etherification of 2,2'-biphenol to form 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)- is a key step in syntheses that start from the biphenol. A detailed procedure for the analogous protection of (R)-1,1'-bi-2-naphthol provides a reliable protocol. orgsyn.org This procedure involves the use of chloromethyl methyl ether (MOMCl) as the methoxymethyl source and a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), in an anhydrous solvent like dichloromethane. orgsyn.org An alternative procedure for a similar binaphthyl derivative utilizes sodium hydride as the base in tetrahydrofuran (B95107). nih.gov

Table 3: Optimized Conditions for MOM Protection of a Diol ((R)-1,1'-bi-2-naphthol)

| Reagent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Chloromethyl methyl ether | N,N-Diisopropylethylamine | Dichloromethane | 0 to rt | 19 | 86 |

| Chloromethyl methyl ether | Sodium Hydride | Tetrahydrofuran | 0 to rt | 4 | Not specified |

Source: Adapted from Organic Syntheses, 2019, 96, 312-332 orgsyn.org and Acta Crystallographica Section E, 2012, 68, o398. nih.gov

Control of Reaction Conditions for High Yield and Purity of 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)-

To achieve a high yield and purity of the final product, careful control of the reaction conditions is essential. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of reagents and intermediates. The use of anhydrous solvents is crucial to avoid the hydrolysis of the MOMCl reagent and the quenching of the base.

The temperature of the reaction is another critical parameter. The initial addition of reagents is often performed at a low temperature (e.g., 0°C) to control the exothermic nature of the reaction, followed by warming to room temperature to ensure the reaction goes to completion. orgsyn.org

Work-up and purification are also important for obtaining a pure product. A typical work-up involves quenching the reaction with water, followed by extraction with an organic solvent. The organic layer is then washed with aqueous solutions to remove any remaining base and salts. Purification is often achieved through recrystallization or column chromatography. orgsyn.org For the purification of the MOM-protected binaphthyl derivative, a recrystallization from a hexane and ethyl acetate (B1210297) mixture was employed. orgsyn.org

Green Chemistry Principles in the Synthesis of 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)-

Solvent Selection: The choice of solvent is a critical factor in green chemistry. eurekaselect.com Traditional solvents used in biphenyl synthesis, such as toluene and tetrahydrofuran (THF), are often problematic due to their toxicity and environmental persistence. nih.gov Efforts are being made to replace these with more benign alternatives. For instance, in Suzuki-Miyaura coupling reactions, which can be employed in the synthesis of substituted biphenyls, ethanol is being explored as a greener solvent. nih.gov The development of solvent-free deprotection methods for MOM ethers, using reagents like p-toluenesulfonic acid (pTSA), further contributes to a more environmentally friendly process by eliminating solvent waste. eurekaselect.com

Catalyst Recycling: Many synthetic routes to biphenyl derivatives rely on transition metal catalysts, particularly palladium. nih.gov Due to the high cost and potential for environmental contamination of palladium, there is a strong emphasis on developing recyclable catalyst systems. mdpi.comresearchgate.net Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, are advantageous as they can be more easily separated and reused. mdpi.commdpi.com Nickel and copper have also been investigated as more abundant and less toxic alternatives to palladium for cross-coupling reactions. mdpi.com The use of recyclable catalysts not only reduces waste but also improves the economic viability of the synthesis. mdpi.com

Atom Economy and Waste Reduction: The Ullmann coupling reaction, a classic method for forming biaryl compounds, traditionally requires stoichiometric amounts of copper and often proceeds under harsh conditions. researchgate.net Modern variations aim to improve the atom economy and reduce waste by using catalytic amounts of copper. However, the atom economy of coupling reactions like Suzuki-Miyaura can be impacted by the generation of stoichiometric byproducts from the boronic acid and halide starting materials. Careful selection of coupling partners and reaction conditions is necessary to maximize the incorporation of reactant atoms into the final product.

| Green Chemistry Principle | Application in the Synthesis of 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)- |

| Safer Solvents | Replacement of hazardous solvents like toluene and THF with greener alternatives such as ethanol in coupling reactions. nih.gov Development of solvent-free deprotection methods. eurekaselect.com |

| Catalysis | Use of recyclable heterogeneous palladium catalysts, or more abundant and less toxic metals like nickel and copper, in coupling reactions to form the biphenyl backbone. mdpi.commdpi.com |

| Atom Economy | Optimization of coupling reactions to maximize the incorporation of starting material atoms into the desired product and minimize the generation of byproducts. |

| Energy Efficiency | Exploration of milder reaction conditions and alternative energy sources to reduce the energy consumption of the synthesis. |

| Waste Prevention | Designing synthetic routes that minimize the formation of waste products and allow for the recycling of reagents and catalysts. mdpi.com |

Considerations for Scalable Synthesis and Process Intensification

The transition from laboratory-scale synthesis to large-scale industrial production of 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)- and its derivatives necessitates careful consideration of scalability and process intensification. The goal is to develop safe, efficient, and economically viable processes that can meet the demands for these important chiral compounds.

Scalability of Coupling Reactions: The Ullmann and Suzuki-Miyaura coupling reactions are commonly used for the synthesis of the biphenyl backbone. While the Ullmann reaction can be reliable for certain sterically hindered biphenyls, its scalability can be challenging due to the harsh reaction conditions and the need for stoichiometric copper in some cases. researchgate.netnih.gov The Suzuki-Miyaura coupling often offers milder reaction conditions and is widely used in industrial processes. However, the cost and potential contamination from the palladium catalyst are significant considerations for large-scale production. nih.gov The development of highly active and recyclable catalysts is crucial for the economic feasibility of large-scale Suzuki-Miyaura reactions. mdpi.comresearchgate.netmdpi.com

Process Intensification: Process intensification aims to develop smaller, cleaner, and more energy-efficient technologies. cetjournal.it For the synthesis of biphenyl compounds, continuous flow chemistry presents a promising approach to process intensification. Continuous flow reactors offer several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety due to smaller reaction volumes, and the potential for higher throughput and automation. researchgate.net The synthesis of β-naphthols, precursors to BINOL derivatives, has been successfully demonstrated in a continuous flow system, highlighting the potential for this technology in the production of 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)-. researchgate.net This approach can lead to a significant reduction in reaction times and improved yields. researchgate.net

| Aspect | Considerations for Scalable Synthesis and Process Intensification |

| Reaction Type | Ullmann coupling can be robust but may have scalability issues due to harsh conditions. researchgate.netnih.gov Suzuki-Miyaura coupling is often preferred for its milder conditions, but catalyst cost and recycling are key for large-scale production. nih.gov |

| Continuous Flow Synthesis | Offers improved heat and mass transfer, enhanced safety, and potential for automation and higher throughput. researchgate.net |

| Biocatalysis | Provides a green and efficient route to chiral intermediates with high enantioselectivity under mild conditions. rsc.org |

| Safety | Continuous flow reactors can enhance safety by minimizing the volume of hazardous reagents at any given time. Nitration reactions, which can be highly exothermic, are significantly safer in continuous flow systems. cetjournal.it |

| Economic Viability | Dependent on the cost and recyclability of catalysts, the efficiency of the process, and the ability to achieve high yields and purity on a large scale. mdpi.comresearchgate.net |

Purification and Isolation Techniques for the Target Compound and its Intermediates

The purification and isolation of 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)- and its synthetic intermediates are crucial steps to ensure the high purity required for their use in asymmetric synthesis and other applications. The choice of purification method depends on the physical and chemical properties of the compound and the nature of the impurities.

Purification of 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)-:

Recrystallization: This is a common and effective method for purifying solid compounds. 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)- can be recrystallized from a solvent mixture of toluene and n-hexane. nih.gov A mixture of hexane and ethyl acetate is also reported for the recrystallization of the (R)-enantiomer. orgsyn.org The selection of an appropriate solvent system is critical, where the compound is soluble in the hot solvent and sparingly soluble at room temperature or below, allowing for the formation of pure crystals upon cooling. rochester.edumnstate.edu Methanol (B129727) has also been noted as a good solvent for the recrystallization of biphenyl itself due to the temperature-dependent solubility. study.com

Column Chromatography: Flash chromatography is a widely used technique for the separation and purification of organic compounds. For 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)-, purification can be achieved using silica (B1680970) gel column chromatography with an eluent system of n-hexane and ethyl acetate. nih.gov This method is effective for removing impurities that have different polarities from the target compound.

Isolation and Purification of Intermediates:

The synthesis of substituted derivatives of 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)- often involves the isolation and purification of key intermediates.

Ortho-lithiated Intermediates: The ortho-lithiation of 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)- is a key step for introducing substituents at the 3 and 3' positions. The resulting lithiated species are typically used in situ and are not isolated due to their high reactivity. acs.org

Brominated and Iodinated Intermediates: The synthesis of 3,3'-dihalo-2,2'-bis(methoxymethoxy)-1,1'-biphenyl intermediates can be challenging, with reaction conditions sometimes leading to a mixture of starting material, mono-substituted, and di-substituted products. reddit.com Purification of these mixtures often requires column chromatography.

Boronic Acid Intermediates: In Suzuki-Miyaura coupling reactions, the purification of boronic acid intermediates can be problematic. Pinacolato boronates are often used as they are more stable and easier to purify on silica gel compared to the free boronic acids. reddit.com

The following table summarizes common purification techniques for the target compound and its intermediates:

| Compound/Intermediate | Purification Technique | Details (Solvent/Eluent) |

| 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)- | Recrystallization | Toluene/n-hexane nih.gov, Hexane/ethyl acetate orgsyn.org |

| 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)- | Column Chromatography | Silica gel, n-hexane/ethyl acetate nih.gov |

| 3-Methyl-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl | Column Chromatography | Silica gel, n-hexane/ethyl acetate (10:1) nih.gov |

| (R)-3-(3,5-Bistrifluoromethylphenyl)-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl | Flash Chromatography | Silica gel, hexanes/toluene/ethyl acetate (97:97:6) orgsyn.org |

| 3,3'-Dihalo-2,2'-dimethoxy-1,1'-binaphthyl | Precipitation/Chromatography | Precipitation from ether, followed by chromatography for mixtures. reddit.com |

Chemical Reactivity and Transformation Pathways of 1,1 Biphenyl, 2,2 Bis Methoxymethoxy

Selective Deprotection of Methoxymethoxy Ethers

The methoxymethyl (MOM) ether is a common protecting group for hydroxyl functionalities due to its stability in a range of reaction conditions. However, its removal, or deprotection, is a critical step in synthetic sequences to liberate the free hydroxyl groups. In the case of 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)-, this deprotection yields the valuable ligand 2,2'-biphenol (B158249). Various strategies have been developed for the cleavage of MOM ethers, each with its own mechanistic nuances and levels of selectivity.

Acid-Catalyzed Hydrolysis Mechanisms for MOM Ether Cleavage

The most common method for the deprotection of MOM ethers is acid-catalyzed hydrolysis. researchgate.net The mechanism involves the protonation of one of the ether oxygens, followed by the departure of methanol (B129727) to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and loss of a proton liberates the free alcohol and formaldehyde (B43269).

The general mechanism for the acid-catalyzed hydrolysis of a MOM ether is as follows:

Protonation of the ether oxygen attached to the methoxy (B1213986) group.

Elimination of methanol to form a resonance-stabilized cation.

Nucleophilic attack by water on the carbocation.

Deprotonation to yield the corresponding alcohol and formaldehyde.

While effective, this method often requires strongly acidic conditions, which may not be suitable for substrates containing other acid-labile functional groups.

Lewis Acid-Mediated Deprotection Strategies

Lewis acids offer an alternative to Brønsted acids for the cleavage of MOM ethers, often under milder conditions. Various Lewis acids can be employed, with their reactivity depending on the specific reagent and substrate. These reactions typically proceed through the coordination of the Lewis acid to one of the ether oxygens, which facilitates the cleavage of the C-O bond.

Common Lewis acids used for MOM deprotection include boron trihalides (e.g., BBr₃, BCl₃), titanium tetrachloride (TiCl₄), and zinc salts. The choice of Lewis acid and reaction conditions can influence the selectivity of the deprotection, which is particularly important when multiple protecting groups are present in the molecule.

Development of Mild and Chemoselective Deprotection Protocols to Yield 2,2'-Biphenol

The demand for highly selective and mild deprotection methods has led to the development of numerous protocols that can cleave MOM ethers in the presence of other sensitive functional groups. These methods are crucial for the efficient synthesis of complex molecules.

One notable development is the use of trimethylsilyl (B98337) triflate (TMSOTf) in the presence of 2,2'-bipyridyl. researchgate.netnih.gov This system allows for the mild and highly chemoselective deprotection of MOM ethers. The reaction proceeds through the formation of a pyridinium (B92312) intermediate, which is then hydrolyzed to the corresponding alcohol in high yields. researchgate.net This method is particularly advantageous as it can be applied to substrates with both aromatic and aliphatic MOM ethers, often allowing for selective deprotection. researchgate.net

Another mild and efficient method for the chemoselective deprotection of phenolic MOM ethers involves the use of silica-supported sodium hydrogen sulfate (B86663) as a heterogeneous catalyst. rsc.orgnih.gov This solid acid catalyst allows for the deprotection to occur at room temperature in high yields, with the catalyst being easily removable by filtration. nih.gov

The following table summarizes some of the mild and chemoselective deprotection protocols for MOM ethers:

| Reagent/Catalyst System | Reaction Conditions | Key Advantages | Reference |

|---|---|---|---|

| TMSOTf / 2,2'-bipyridyl | CH₃CN, 0 °C to room temperature | Mild, highly chemoselective, applicable to both aromatic and aliphatic MOM ethers | researchgate.netnih.gov |

| Silica-supported NaHSO₄ | Dichloromethane, room temperature | Heterogeneous catalyst, simple work-up, high yields | rsc.orgnih.gov |

| CBr₄ / PPh₃ | Aprotic solvent, slightly thermal conditions | Selective for phenolic MOM ethers | researchgate.net |

Electrophilic Aromatic Substitution Reactions on the Biphenyl (B1667301) Core

The biphenyl core of 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)- is susceptible to electrophilic aromatic substitution (EAS) reactions, a fundamental class of reactions for aromatic compounds. acs.org The introduction of substituents onto the biphenyl rings can significantly alter the electronic and steric properties of the molecule.

Regioselectivity and Steric Effects of 2,2'-Disubstitution

The regioselectivity of electrophilic aromatic substitution on the biphenyl system is influenced by the directing effects of the substituents already present on the rings. In 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)-, the methoxymethoxy groups are ortho, para-directing due to the electron-donating nature of the ether oxygen.

However, the 2,2'-disubstitution pattern introduces significant steric hindrance, which plays a crucial role in determining the site of substitution. The rotation around the C1-C1' bond is restricted, leading to a non-planar conformation. This steric hindrance can disfavor substitution at the positions ortho to the biphenyl linkage (positions 3 and 3'). Consequently, electrophilic attack is more likely to occur at the positions para to the methoxymethoxy groups (positions 5 and 5').

The interplay between the electronic directing effects of the methoxymethoxy groups and the steric hindrance from the 2,2'-disubstitution pattern is a key factor in predicting the outcome of electrophilic aromatic substitution reactions on this substrate.

Studies on Nitration, Halogenation, and Sulfonation of the Biphenyl System

While specific studies on the nitration, halogenation, and sulfonation of 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)- are not extensively documented, the reactivity of related systems provides valuable insights.

Nitration: The nitration of aromatic compounds is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile. frontiersin.orgfrontiersin.org For 2,2'-dialkoxybiphenyls, the electron-donating alkoxy groups activate the rings towards electrophilic attack. However, the steric hindrance at the 2,2'-positions would likely direct the incoming nitro group to the less hindered para positions (5 and 5'). Studies on the dinitration of 1,2-dialkoxybenzenes have shown a high degree of regioselectivity, which suggests that the electronic effects of the alkoxy groups can strongly influence the position of nitration. nih.gov

Halogenation: Aromatic halogenation, such as bromination or chlorination, typically requires a Lewis acid catalyst to polarize the halogen molecule and generate a more potent electrophile. researchgate.net Similar to nitration, the methoxymethoxy groups in 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)- would direct the halogen to the ortho and para positions. Due to steric constraints, substitution at the para positions (5 and 5') is expected to be the major pathway.

Sulfonation: Sulfonation of aromatic rings is often achieved using fuming sulfuric acid (a solution of SO₃ in H₂SO₄). The electrophile in this reaction is sulfur trioxide (SO₃). The sulfonation of biphenyl derivatives has been studied, and the regioselectivity is dependent on the nature and position of the existing substituents. For instance, the sulfonation of 2,2'-dimethylbiphenyl (B165481) yields a mixture of disulfonic acids, with substitution occurring at positions meta and para to the methyl groups. nih.gov In the case of 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)-, the strong activating and para-directing nature of the methoxymethoxy groups would likely lead to sulfonation at the 5 and 5' positions.

The following table lists the common reagents and expected major products for the electrophilic aromatic substitution of 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)-.

| Reaction | Reagents | Expected Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 5,5'-Dinitro-1,1'-biphenyl, 2,2'-bis(methoxymethoxy)- |

| Bromination | Br₂, FeBr₃ | 5,5'-Dibromo-1,1'-biphenyl, 2,2'-bis(methoxymethoxy)- |

| Sulfonation | Fuming H₂SO₄ | 2,2'-Bis(methoxymethoxy)-[1,1'-biphenyl]-5,5'-disulfonic acid |

Lithiation and Subsequent Functionalization of the Biphenyl System

The presence of the two methoxymethoxy (MOM) ether groups at the 2 and 2' positions of the biphenyl system plays a crucial role in directing its reactivity, particularly in lithiation reactions. The oxygen atoms of the MOM ethers can coordinate with organolithium bases, directing deprotonation to the adjacent ortho positions.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. In the case of 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)-, the MOM groups act as effective directed metalation groups (DMGs). The general principle involves the coordination of a strong lithium base, typically an alkyllithium reagent like n-butyllithium or sec-butyllithium, to the oxygen atoms of the MOM ether. This proximity effect facilitates the abstraction of a proton from the adjacent ortho position (C-3 and C-3'), leading to the formation of a dilithiated biphenyl species.

The effectiveness of the MOM group as a DMG is well-established, comparable to other strong directing groups like amides and carbamates. The reaction is typically carried out in an aprotic ethereal solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, at low temperatures (e.g., -78 °C) to ensure the stability of the organolithium intermediate and to control the reaction's selectivity. The use of additives like tetramethylethylenediamine (TMEDA) can further enhance the basicity of the alkyllithium reagent and promote the deprotonation process by breaking down alkyllithium aggregates.

The general transformation can be represented as follows:

Figure 1: Directed ortho-metalation of 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)- leading to a dilithiated intermediate.

It is important to note that while the two MOM groups are expected to direct lithiation to both the 3 and 3' positions, the efficiency of the dilithiation can be influenced by steric hindrance and the specific reaction conditions employed.

The generated dilithiated intermediate is a potent binucleophile that can react with a wide array of electrophiles to introduce new functionalities at the 3 and 3' positions of the biphenyl core. This two-step sequence of directed ortho-metalation followed by electrophilic quench provides a versatile method for the synthesis of symmetrically disubstituted 2,2'-dihydroxybiphenyl derivatives after deprotection of the MOM ethers.

The choice of electrophile determines the nature of the newly introduced substituent. Common electrophiles and the corresponding functionalities introduced are summarized in the table below.

| Electrophile | Reagent Example | Functionality Introduced |

| Alkyl Halides | Methyl iodide (CH₃I) | Alkyl (e.g., Methyl) |

| Carbonyl Compounds | Acetone ((CH₃)₂CO) | Hydroxyalkyl |

| Carbon Dioxide | Dry Ice (CO₂) | Carboxylic Acid |

| Silyl Halides | Trimethylsilyl chloride ((CH₃)₃SiCl) | Silyl |

| Disulfides | Dimethyl disulfide (CH₃SSCH₃) | Thioether |

| Boronic Esters | Triisopropyl borate (B1201080) (B(Oi-Pr)₃) | Boronic Acid |

| Halogenating Agents | Hexachloroethane (C₂Cl₆) | Halogen (e.g., Chlorine) |

Interactive Data Table: Examples of Electrophilic Quenching Reactions

Click to view examples

| Electrophile | Product after Quenching | Final Product after Deprotection |

|---|---|---|

| Iodine (I₂) | 1,1'-Biphenyl, 3,3'-diiodo-2,2'-bis(methoxymethoxy)- | 3,3'-Diiodo-1,1'-biphenyl-2,2'-diol |

| Dimethylformamide (DMF) | 2,2'-Bis(methoxymethoxy)-1,1'-biphenyl-3,3'-dicarbaldehyde | 2,2'-Dihydroxy-1,1'-biphenyl-3,3'-dicarbaldehyde |

| Sulfuryl chloride (SO₂Cl₂) | 3,3'-Dichloro-1,1'-biphenyl-2,2'-bis(methoxymethoxy)- | 3,3'-Dichloro-1,1'-biphenyl-2,2'-diol |

This methodology is particularly valuable for the synthesis of sterically hindered and highly substituted biphenyls, which can be challenging to prepare using traditional cross-coupling methods.

Oxidation and Reduction Chemistry of the Biphenyl Framework and its Side Chains

The oxidation and reduction chemistry of 1,1'-biphenyl, 2,2'-bis(methoxymethoxy)- can involve either the biphenyl aromatic system or the methoxymethoxy side chains.

The biphenyl framework itself is relatively resistant to oxidation and reduction under mild conditions. However, under more forcing conditions, the aromatic rings can be hydrogenated in the presence of a suitable catalyst, such as rhodium on carbon, to yield the corresponding bis(cyclohexyl) derivative.

The methoxymethoxy (MOM) ethers are generally stable to a wide range of reducing agents, including lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). They are also resistant to many common oxidizing agents. However, under certain oxidative conditions, cleavage of the MOM ether can occur. For instance, reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used for the oxidative deprotection of MOM ethers, particularly in the presence of electron-donating groups on the aromatic ring. While direct oxidation of the biphenyl core by such reagents is less common, the possibility of competitive reactions should be considered.

Strong oxidizing agents, such as potassium permanganate (B83412) or chromium trioxide, would likely lead to the degradation of the molecule, including cleavage of the biphenyl bond and oxidation of the aromatic rings.

Investigations into Thermal and Photochemical Stability of 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)-

Specific studies on the thermal and photochemical stability of 1,1'-biphenyl, 2,2'-bis(methoxymethoxy)- are not extensively documented in the literature. However, general principles can be applied to predict its behavior.

Thermal Stability: The biphenyl linkage is thermally robust. The decomposition of unsubstituted biphenyl typically occurs at temperatures above 400 °C. The presence of the methoxymethoxy substituents is expected to lower the thermal stability to some extent. The C-O bonds in the MOM ethers are the most likely points of initial thermal cleavage. Decomposition would likely proceed through radical mechanisms, leading to a complex mixture of products.

Photochemical Stability: Biphenyl and its derivatives are known to be photochemically active. Upon UV irradiation, biphenyl can undergo various reactions, including cyclization to form dibenzofuran (B1670420) or phenanthrene (B1679779) derivatives, though the latter is less common from biphenyl itself. The presence of the oxygen-containing substituents in 1,1'-biphenyl, 2,2'-bis(methoxymethoxy)- could influence the photochemical pathways. For instance, intramolecular hydrogen abstraction by an excited state of the aromatic ring from the methoxymethyl group could be a possible reaction channel. The MOM ether linkage itself can also be susceptible to photochemical cleavage. Detailed photochemical studies would be necessary to fully elucidate the specific reaction pathways and products for this compound.

Applications of 1,1 Biphenyl, 2,2 Bis Methoxymethoxy in Advanced Organic Synthesis

Precursor for Chiral Biphenyl (B1667301) Ligands and Organocatalysts

The atropisomeric chirality of biphenyl scaffolds has been a cornerstone in the development of asymmetric catalysis. "1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)-" serves as a key starting material in the synthesis of these crucial chiral molecules. The methoxymethyl protecting groups offer the advantage of being stable under a variety of reaction conditions while allowing for facile deprotection to unmask the free hydroxyl groups at a later synthetic stage.

Synthesis of Atropisomeric Biphenyl Derivatives

The synthesis of atropisomeric biphenyl derivatives often relies on the strategic functionalization of a pre-existing biphenyl core. The "1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)-" scaffold provides a robust platform for such modifications. The presence of the MOM-protected hydroxyl groups at the 2 and 2' positions is crucial for directing subsequent chemical transformations and for the ultimate generation of chiral ligands. While direct resolution of racemic "1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)-" is a viable strategy, more elegant approaches involve the diastereoselective synthesis or the kinetic resolution of derivatives. For instance, the introduction of chiral auxiliaries or the use of chiral catalysts can facilitate the separation of the desired atropisomer.

A related compound, (S)-6,6'-Bis(methoxymethoxy)-[1,1'-biphenyl]-2,2'-dicarbaldehyde, highlights the utility of the MOM-protected biphenyl core in the synthesis of axially chiral ligands. researchgate.net This demonstrates the principle of utilizing such protected precursors to construct more elaborate chiral structures. The general strategy involves leveraging the steric hindrance and electronic properties imparted by the substituents to control the axial chirality.

Design and Implementation of Stereoselective Transformations Initiated from 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)-

Once the chiral, non-racemic form of a biphenyl derivative is obtained from "1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)-", it can be converted into a variety of powerful tools for asymmetric synthesis. The deprotection of the MOM groups reveals the 2,2'-dihydroxybiphenyl core, a privileged structure in chiral ligand design. These diols can be further functionalized to create a diverse array of ligands, including phosphines, phosphoramidites, and N-heterocyclic carbenes.

These ligands, in turn, are employed in a wide range of stereoselective transformations. For example, chiral phosphine (B1218219) ligands derived from biphenyl scaffolds are instrumental in transition-metal-catalyzed reactions such as asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions. The precise steric and electronic environment created by the chiral ligand around the metal center is key to achieving high levels of enantioselectivity in the products.

The analogous binaphthyl compound, (R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl, is recognized as a very important intermediate for a variety of chiral ligands used in metal complex catalysis, underscoring the potential of the biphenyl analogue in similar applications. nih.gov

Building Block in the Construction of Complex Molecular Architectures

Beyond its role in asymmetric catalysis, "1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)-" serves as a valuable building block for the synthesis of complex molecules, including natural products and designed functional materials. The biphenyl unit can act as a rigid scaffold, pre-organizing appended functionalities in a defined three-dimensional space.

Role as an Intermediate in Total Synthesis of Complex Natural Products and Designed Molecules

While specific examples of the direct use of "1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)-" in the total synthesis of complex natural products are not extensively documented in readily available literature, the general strategy of employing protected biphenyl intermediates is a well-established paradigm. The stability of the MOM ethers allows for the execution of numerous synthetic steps without affecting the hydroxyl groups. At a late stage in the synthesis, these groups can be deprotected to reveal the final target or to enable further transformations. This strategy is particularly useful in the synthesis of natural products that feature a polyhydroxylated biphenyl core.

Strategic Use in the Assembly of Functionalized Molecular Scaffolds

The biphenyl scaffold is a common motif in materials science and medicinal chemistry. The ability to introduce functional groups at specific positions on the biphenyl ring system is crucial for tuning the properties of the resulting molecules. "1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)-" can be strategically employed in the construction of such functionalized scaffolds. The ortho-methoxy groups can influence the conformation of the biphenyl unit and can also serve as handles for further derivatization. For instance, the synthesis of novel macrocycles, molecular cages, and polymers can benefit from the use of this pre-functionalized biphenyl building block.

Participation in Cascade Reactions and Multicomponent Synthesis Schemes

Cascade reactions and multicomponent reactions represent highly efficient strategies for the rapid assembly of molecular complexity from simple starting materials. These processes, which involve the formation of multiple chemical bonds in a single synthetic operation, are at the forefront of modern organic synthesis.

While direct participation of "1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)-" in such reactions is not prominently reported, its derivatives, particularly those with reactive functional groups, have the potential to be key components in these elegant synthetic sequences. For example, a di-aldehyde or di-boronic acid derivative of the biphenyl core could serve as a four-carbon building block in a multicomponent reaction, leading to the rapid construction of complex heterocyclic frameworks. The inherent atropisomerism of the biphenyl unit could also be exploited to induce stereoselectivity in the products of such reactions.

The development of novel cascade and multicomponent reactions that incorporate chiral biphenyl scaffolds derived from "1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)-" remains an active and promising area of research, with the potential to streamline the synthesis of enantiomerically enriched complex molecules.

Contributions to Protecting Group Strategy in Convergent Synthetic Routes

The compound 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)- has emerged as a valuable building block in convergent syntheses, particularly in the preparation of natural products and other complex molecules containing a 2,2'-dihydroxybiphenyl moiety. The two methoxymethoxy (MOM) groups serve to protect the phenolic hydroxyls of the biphenyl core, preventing their interference in reactions intended for other parts of the molecular fragments.

A significant application of this protecting group strategy is demonstrated in the total synthesis of dibenzocyclooctadiene lignans, a class of natural products known for their interesting biological activities. In these syntheses, the 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)- unit often forms the central biaryl core of the target molecule. This pre-functionalized and protected fragment can be further elaborated or coupled with other intricate fragments to assemble the complete carbon skeleton.

The utility of the MOM groups in this context lies in their stability profile. They are generally stable to a wide range of non-acidic reagents, including organometallics, hydrides, and many oxidizing and reducing agents. This stability allows for a broad spectrum of chemical transformations to be performed on the fragments without premature deprotection of the biphenyl hydroxyls.

For instance, in a convergent approach to a lignan (B3055560) analogue, one fragment might be a derivative of 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)- bearing appropriate functional groups for a subsequent coupling reaction, such as a Suzuki-Miyaura cross-coupling. The other fragment, a similarly complex molecule, can be synthesized independently. The MOM groups on the biphenyl core remain intact during the often-harsh conditions of the cross-coupling reaction.

Following the successful coupling of the fragments, the MOM ethers can be readily removed under acidic conditions to reveal the free hydroxyl groups. This deprotection step is typically clean and high-yielding, and the resulting 2,2'-dihydroxybiphenyl moiety can then participate in further reactions, such as cyclization to form the characteristic eight-membered ring of dibenzocyclooctadiene lignans.

The strategic use of 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)- in convergent synthesis is summarized in the following table, which outlines the key steps of protection, fragment coupling, and deprotection in a hypothetical synthetic sequence.

| Step | Reaction | Reagents and Conditions | Purpose |

| 1 | Protection | 2,2'-Biphenol (B158249), Chloromethyl methyl ether (MOM-Cl), Base (e.g., DIPEA) | To mask the reactive hydroxyl groups of the biphenyl core. |

| 2 | Fragment Elaboration | Various synthetic transformations on the MOM-protected biphenyl | To introduce necessary functional groups for coupling. |

| 3 | Convergent Coupling | MOM-protected biphenyl fragment, Coupling partner, Catalyst (e.g., Palladium catalyst for Suzuki coupling) | To assemble the main carbon skeleton of the target molecule. |

| 4 | Deprotection | Acidic conditions (e.g., HCl in an appropriate solvent) | To reveal the hydroxyl groups for subsequent cyclization or as the final step. |

This strategic application of 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)- underscores its importance in facilitating the efficient and convergent synthesis of complex molecules. The robust nature of the MOM protecting group, combined with its facile removal, allows for the seamless integration of this key structural unit into intricate synthetic pathways.

Role of 1,1 Biphenyl, 2,2 Bis Methoxymethoxy in Catalysis and Coordination Chemistry

Precursor to Ligands for Homogeneous and Asymmetric Transition Metal Catalysis

The foundational 2,2'-biphenol (B158249) (BIPOL) framework, obtained after the deprotection of 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)-, is a privileged scaffold for creating axially chiral ligands. This axial chirality arises from hindered rotation around the single bond connecting the two phenyl rings, resulting in non-superimposable, mirror-image atropisomers. By modifying the biphenyl (B1667301) core, chemists can fine-tune the steric and electronic properties of the resulting ligands, which in turn influences the efficiency and selectivity of the metal catalysts they form. chemrxiv.org

Synthesis of Phosphine (B1218219), Phosphoramidite, and Related Chiral Ligands from its Derivatives

The protected hydroxyl groups in 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)- are key to its utility. They allow for chemical modifications at other positions of the biphenyl rings without interference from the acidic phenol (B47542) protons. Once the desired substitutions are made, the MOM groups can be removed to reveal the free hydroxyl groups, which are then used to introduce phosphorus-containing moieties.

A common strategy for synthesizing phosphoramidite ligands involves reacting the deprotected biphenol with phosphorus trichloride (PCl₃) or a related phosphorus reagent, followed by reaction with a chiral amine. This modular approach allows for the creation of a diverse library of ligands from a single biphenol precursor. orgsyn.org Similarly, bisphosphinite ligands can be synthesized by reacting the biphenol diol with chlorophosphines. d-nb.info

For example, a synthetic route to create stereodynamically flexible biphenylbisphosphinite ligands begins with the protection of 2,2'-biphenol with methoxymethyl ether. d-nb.info Subsequent functionalization, such as Suzuki cross-coupling to introduce anilino linkers, is performed on the protected biphenyl. After these modifications, the MOM protecting groups are removed to yield the free diol, which then serves as the direct precursor for the synthesis of the final bisphosphinite ligands. d-nb.info This highlights the essential role of the protected biphenyl in enabling the construction of complex ligand architectures.

Exploration of Enantioselective Catalytic Reactions Utilizing Ligands Derived from 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)-

Ligands derived from the 2,2'-biphenol scaffold have demonstrated significant success in a variety of transition metal-catalyzed enantioselective reactions. The specific structure of the ligand dictates its application and efficacy.

Rhodium-Catalyzed Hydrogenation: Biphenyl-based bisphosphinite ligands have been employed in the rhodium-catalyzed enantioselective hydrogenation of prochiral olefins, such as methyl 2-acetamidoacrylate. d-nb.info In one study, a ligand featuring an ortho-substituted anilino bridge with a chiral L-tartaric acid unit induced an enantiomeric ratio of 75:25 (R/S) in the hydrogenation product. d-nb.info This demonstrates the transfer of chirality from the ligand backbone to the product molecule.

Palladium-Catalyzed Cycloadditions and Allylic Substitutions: Phosphoramidite ligands derived from axially chiral biphenols are recognized as privileged ligands in asymmetric synthesis. chemrxiv.org They have been successfully applied in palladium-catalyzed reactions, including asymmetric cycloadditions. chemrxiv.orgnih.gov Furthermore, new chiral diphosphonite ligands based on substituted biphenols have shown excellent efficiency in palladium-catalyzed intermolecular allylic amination, achieving enantiopurities up to 96% ee. nih.gov P,S-bidentate phosphoramidites have also been used in palladium-catalyzed asymmetric allylic substitution, affording high enantioselectivity (up to 99% ee). rsc.orgresearchgate.net

The table below summarizes the performance of some biphenyl-derived ligands in selected catalytic reactions.

| Catalytic Reaction | Metal Catalyst | Ligand Type | Substrate | Enantioselectivity (ee or er) |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Rhodium | Bisphosphinite | Methyl 2-acetamidoacrylate | 75:25 (R/S) d-nb.info |

| Allylic Amination | Palladium | Diphosphonite | Allylic substrates | up to 96% ee nih.gov |

| Allylic Alkylation | Palladium | P,S-Phosphoramidite | (E)-1,3-diphenylallyl acetate (B1210297) | up to 99% ee rsc.orgresearchgate.net |

| [3+2] Cycloaddition | Palladium | Phosphoramidite | (Unavailable) | up to 95% ee, 99:1 dr chemrxiv.org |

Mechanistic Investigations of Catalytic Cycles Involving Biphenyl-Derived Ligands

Understanding the mechanism of a catalytic cycle is crucial for optimizing reaction conditions and designing more efficient ligands. For reactions involving biphenyl-derived phosphine ligands, such as the Suzuki-Miyaura cross-coupling, mechanistic studies often focus on the key steps of oxidative addition, transmetalation, and reductive elimination. nih.gov

The electronic and steric properties of the biphenyl ligand play a critical role. For instance, in the Suzuki-Miyaura reaction, bulky and electron-rich phosphine ligands, like SPhos (a dialkylbiaryl phosphine), are known to promote the oxidative addition of aryl chlorides to the palladium(0) center, which is often the rate-limiting step. acs.orgnih.gov Computational and structural studies of palladium complexes with such ligands help to elucidate the ligand's efficacy. acs.orgnih.gov These investigations can reveal the importance of ligand bulk versus its electron-donating ability in achieving high catalytic activity. acs.orgnih.gov DFT calculations have been used to explore the full catalytic cycle, analyzing the effect of different phosphine ligands on the energy barriers of each step. researchgate.net

In rhodium-catalyzed asymmetric hydrogenation, mechanistic studies have explored how the structure of the chiral bisphosphine ligand influences the catalyst-substrate interaction and the subsequent stereoselective hydride transfer. acs.org For some catalysts, dihydride intermediates have been observed, providing insight into the "dihydride mechanism" of hydrogenation. acs.org

Development of Supported Catalysts via Immobilization Strategies of Biphenyl Derivatives

While homogeneous catalysts offer high activity and selectivity, their separation from the reaction products can be challenging. Immobilizing these catalysts on solid supports (heterogenization) simplifies catalyst recovery and recycling, which is particularly important for industrial applications. rsc.orgrsc.org

One approach involves anchoring the molecular catalyst to a solid support. rsc.org Strategies have been developed where molecular catalysts are attached to metal oxide supports through acidic ligands and then "encapsulated" with a metal oxide layer via atomic layer deposition (ALD). rsc.orgrsc.org This encapsulation technique helps to prevent the leaching of the catalyst from the support, especially when using environmentally friendly solvents like water. rsc.org This method has been shown to significantly extend the lifetime of catalysts that are otherwise unstable under homogeneous conditions. rsc.org

Another strategy involves creating polymeric nanoreactors, such as core-crosslinked micelles or nanogels, with phosphine ligands anchored within the polymer core. nih.gov These nanoreactors can then be loaded with a metal precursor, like rhodium, to create a recyclable catalyst for reactions such as aqueous biphasic hydrogenation. nih.gov The covalent immobilization of enzymes on solid supports is also a well-established field that provides inspiration for the heterogenization of synthetic molecular catalysts. mdpi.com

Coordination Chemistry of 2,2'-Biphenol Ligands (Derived from the Compound) with Diverse Metal Centers

The deprotected 2,2'-biphenol (or its dianion, 2,2'-biphenolate) is a versatile ligand capable of coordinating to a wide range of metal centers. As a bidentate O,O'-donor ligand, it forms stable chelate rings with metal ions. The coordination chemistry of transition metals is vast, with ligands dictating the structure, reactivity, and physical properties of the resulting metal complexes. libretexts.org

The coordination of 2,2'-biphenolate is analogous in some ways to the well-studied 2,2'-bipyridine ligand, which is a bidentate N,N'-donor. wikipedia.org Both can form various complexes, including octahedral tris-chelated complexes with metal ions. wikipedia.org

Research into the coordination of 2,2'-biphenol with cobalt(II) has revealed its ability to act as both a bridging and a terminal ("book-end") ligand. This versatility allows for the construction of various architectures, from discrete dinuclear and octametallic clusters to extended one- and two-dimensional coordination polymers. These materials often exhibit interesting magnetic properties. For example, dinuclear Co(II) complexes bridged by 2,2'-biphenolate have shown antiferromagnetic exchange between the metal centers, while a planar octametallic complex displayed dominant ferromagnetic exchange. acs.org The study of such complexes contributes to the field of molecular magnetism. mdpi.comacs.orgresearchgate.netchemrxiv.org

Integration of 1,1 Biphenyl, 2,2 Bis Methoxymethoxy in Materials Science and Polymer Chemistry

Monomer for the Synthesis of Novel Functional Polymers

1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)- is a key precursor for the synthesis of functional polymers. By removing the methoxymethyl protecting groups to yield 2,2'-dihydroxybiphenyl, it can be utilized as a monomer in various polymerization reactions.

The deprotected form of 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)-, which is 2,2'-dihydroxybiphenyl, is a difunctional monomer suitable for polycondensation reactions. This process typically involves reacting the diol with a suitable comonomer, such as a dicarboxylic acid, diacyl chloride, or dihalide, to form a polymer with repeating biphenyl (B1667301) units in its backbone.

For instance, poly(ether-ketone)s containing biphenyl units have been synthesized through nucleophilic aromatic substitution reactions of biphenyl-based bisphenols with activated aromatic dihalides. These polymers are known for their high thermal stability and mechanical strength. Similarly, reaction with phosgene (B1210022) or its equivalents would lead to polycarbonates, while reaction with dicarboxylic acids or their derivatives would yield polyesters. The non-coplanar nature of the 2,2'-disubstituted biphenyl unit introduces a kink in the polymer chain, which can influence the polymer's solubility and morphology.

Table 1: Examples of Polycondensation Reactions with 2,2'-Dihydroxybiphenyl

| Comonomer | Resulting Polymer Class | Key Properties |

|---|---|---|

| Dicarboxylic Acid Chloride | Polyester | High thermal stability, good mechanical properties |

| Activated Aromatic Dihalide | Polyether | Enhanced solubility, processability |

The microstructure of polymers derived from 2,2'-dihydroxybiphenyl significantly impacts their macroscopic properties. The inclusion of the rigid, non-linear 2,2'-biphenyl unit into the polymer backbone disrupts chain packing and can reduce crystallinity. This often leads to amorphous polymers with good solubility in common organic solvents, which is advantageous for processing.

Precursor for Advanced Materials with Tailored Optical or Electronic Properties

The rigid and conjugated nature of the biphenyl core makes it an attractive component for materials with specific optical and electronic functions. 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)- can serve as a precursor to these advanced materials.

Biphenyl derivatives are widely used as core structures (mesogens) in liquid crystalline materials due to their rigid, rod-like shape which promotes the formation of ordered, anisotropic fluid phases. mdpi.com By deprotecting 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)- and subsequently attaching appropriate mesogenic side groups or terminal chains to the hydroxyl positions, novel liquid crystalline compounds can be synthesized.

The 2,2'-substitution pattern results in a twisted biphenyl core, which can be a source of chirality if resolved, leading to the formation of cholesteric or ferroelectric liquid crystal phases. The specific nature of the attached side chains, such as their length and polarity, would determine the type of liquid crystalline phase (e.g., nematic, smectic) and the temperature range over which it is stable. mdpi.com The synthesis of such materials often involves esterification or etherification reactions at the hydroxyl positions of the biphenyl core. researchgate.net

Table 2: Potential Liquid Crystalline Derivatives from 2,2'-Dihydroxybiphenyl

| Attached Side Group | Potential LC Phase | Key Feature |

|---|---|---|

| Alkoxybenzoic acids | Nematic, Smectic | Rod-like shape, polarity |

| Chiral alkyl chains | Cholesteric | Helical twisting power |

Biphenyl-containing molecules are extensively used in organic electronics. alfa-chemistry.com They can serve as building blocks for hole-transporting materials, electron-transporting materials, or host materials in OLEDs. nih.gov The biphenyl core provides good thermal stability and a high triplet energy, which is crucial for efficient blue phosphorescent OLEDs. nih.gov

Starting from 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)-, one can synthesize more complex molecules for OLED and OPV applications. After deprotection, the hydroxyl groups provide reactive sites for introducing charge-transporting moieties or extending the π-conjugated system through reactions like Suzuki or Buchwald-Hartwig coupling. The 2,2'-substitution pattern can be used to tune the electronic properties and morphology of the resulting materials, for example, by preventing excessive aggregation and promoting the formation of stable amorphous films, which is beneficial for device performance and lifetime. royalsocietypublishing.org

Design of Self-Assembled Systems and Supramolecular Architectures Utilizing Biphenyl Cores

The biphenyl unit is a versatile scaffold for designing molecules that can self-assemble into well-defined supramolecular structures. nih.gov The ability to functionalize the biphenyl core at specific positions allows for the precise control of intermolecular interactions, such as hydrogen bonding and π-π stacking, which drive the self-assembly process. researchgate.net

After removing the MOM protecting groups from 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)-, the resulting hydroxyl groups can be used as anchor points for various functional units capable of directing self-assembly. For instance, attaching carboxylic acid or amide groups can lead to the formation of ordered structures through hydrogen bonding. mdpi.com The inherent twist of the 2,2'-biphenyl core can also be exploited to induce helical chirality in the resulting supramolecular polymers, which can have applications in chiroptical materials. nih.gov These self-assembled systems can form a variety of nanostructures, including fibers, gels, and vesicles, depending on the molecular design and assembly conditions. frontiersin.org

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)- |

| 2,2'-dihydroxybiphenyl |

| 2,2'-bis(4,5-diphenyl-(1,2,4)-triazol-3-yl)biphenyl |

| 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl |

Construction of Porous Organic Frameworks (POFs) or Covalent Organic Frameworks (COFs) from Biphenyl Precursors

The synthesis of porous organic frameworks (POFs) and covalent organic frameworks (COFs) often utilizes aromatic diols as key building blocks due to their rigid structures and reactive hydroxyl groups, which can participate in various condensation reactions to form extended porous networks. In this context, 2,2'-dihydroxy-1,1'-biphenyl (also known as 2,2'-biphenol) serves as a valuable precursor. Its protected form, 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)-, is a logical synthetic intermediate, allowing for chemical manipulations of the biphenyl core that might not be compatible with free hydroxyl groups. The methoxymethyl (MOM) ether acts as a protecting group that can be removed under specific conditions to yield the reactive diol, which is then used in the polymerization step to form the framework.

While the use of protected biphenyl diols is a standard strategy in organic synthesis, detailed research findings specifically documenting the direct use of 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)- as the starting monomer for the construction of POFs or COFs are not extensively reported in publicly available literature. The typical approach involves the deprotection of such precursors to the corresponding diol prior to its use in framework synthesis.

For instance, porous aromatic frameworks (PAFs) are a class of materials known for their high surface areas and stability, constructed from aromatic building blocks. researchgate.netnih.gov The synthesis of these frameworks often involves coupling reactions where functionalized aromatic monomers are linked together. rsc.org Similarly, COFs are crystalline porous polymers formed from the self-assembly of organic building blocks linked by strong covalent bonds. rsc.orgmdpi.comnih.gov The versatility in the choice of monomers allows for the tuning of the resulting framework's properties. rsc.orgresearchgate.net

A general synthetic pathway for creating a POF or COF from a biphenyl precursor would involve the reaction of a biphenyl-based monomer with other co-monomers to build the porous structure. Had 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)- been directly used, the process would likely involve an in-situ deprotection step or its use in a reaction that is compatible with the MOM-ether groups, followed by a post-synthetic modification to create porosity or introduce functional sites. However, without specific research examples, any detailed description remains hypothetical.

The following table outlines the general characteristics of porous organic frameworks that could hypothetically be synthesized using a 2,2'-dihydroxy-1,1'-biphenyl precursor, derived from its MOM-protected form.

| Framework Type | Potential Linkage Chemistry | Expected Properties |

| Porous Aromatic Framework (PAF) | Ether synthesis, Yamamoto coupling | High thermal stability, high surface area, chemical robustness |

| Covalent Organic Framework (COF) | Boronate ester formation, imine condensation | Crystalline structure, tunable porosity, high surface area |

This table is illustrative and based on general knowledge of POF and COF synthesis, as direct data for frameworks synthesized from 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)- is not available.

Advanced Spectroscopic and Analytical Characterization Methodologies for 1,1 Biphenyl, 2,2 Bis Methoxymethoxy

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)-. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments in a suitable solvent, such as deuterated chloroform (B151607) (CDCl₃), provides a complete picture of the proton and carbon environments and their connectivities.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum of 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)- is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the methoxymethyl (MOM) ether, and the methyl protons of the MOM group. Due to the substitution pattern, the aromatic region will display a complex series of multiplets. The ¹³C NMR spectrum will complement this by showing signals for each unique carbon atom, including the aromatic carbons and the aliphatic carbons of the MOM protecting groups.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| H3/H3' | 7.35 | - | dd |

| H4/H4' | 7.15 | - | dt |

| H5/H5' | 7.05 | - | dt |

| H6/H6' | 7.25 | - | dd |

| -O-CH₂-O- | 5.10 | 95.5 | s |

| -O-CH₃ | 3.40 | 56.0 | s |

| C1/C1' | - | 130.0 | s |

| C2/C2' | - | 155.0 | s |

| C3/C3' | - | 129.0 | d |

| C4/C4' | - | 124.0 | d |

| C5/C5' | - | 122.0 | d |

Note: Predicted values are for illustrative purposes and may vary based on experimental conditions.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. For 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)-, COSY is crucial for tracing the connectivity of the aromatic protons on each phenyl ring, confirming their relative positions (e.g., H3 to H4, H4 to H5, etc.).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This technique allows for the unambiguous assignment of each proton signal to its corresponding carbon atom. For instance, the proton signal at approximately 5.10 ppm will correlate with the carbon signal around 95.5 ppm, confirming the -O-CH₂-O- linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the through-space proximity of protons, which provides insights into the molecule's conformation. For 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)-, NOESY can reveal spatial correlations between the protons of the MOM groups and the aromatic protons on the biphenyl (B1667301) rings, helping to define the preferred orientation of the substituents.

Dynamic NMR Studies for Investigation of Rotational Barriers of the Biphenyl Axis

The rotation around the C1-C1' bond in ortho-substituted biphenyls is often restricted, a phenomenon known as atropisomerism. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study the kinetics of this rotational process. By monitoring the NMR spectra at variable temperatures, the coalescence temperature of specific signals can be determined, which in turn allows for the calculation of the free energy of activation (ΔG‡) for the rotation. For 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)-, the presence of the methoxymethoxy groups at the 2 and 2' positions is expected to create a significant rotational barrier. DNMR studies would provide quantitative data on the energetic barrier to interconversion between the possible atropisomers.

Solid-State NMR Spectroscopy for Crystalline or Amorphous Forms

Solid-state NMR (ssNMR) provides valuable information about the structure and conformation of 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)- in its solid, non-dissolved state. Since the conformation of biphenyl derivatives can differ between the solid and solution phases due to packing forces, ssNMR is crucial for a complete characterization. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) can provide high-resolution ¹³C spectra of the solid material. The chemical shifts observed in the solid state can be compared to those in solution to identify conformational differences, such as changes in the dihedral angle between the two phenyl rings.

Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)-, as well as for elucidating its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of the compound, distinguishing it from other compounds with the same nominal mass. For 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)-, HRMS would be used to confirm its molecular formula of C₁₆H₁₈O₄.

Interactive Data Table: HRMS Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₁₈O₄ |

| Calculated Exact Mass | 274.1205 |

| Measured Exact Mass | 274.1201 (Example) |

Tandem Mass Spectrometry (MS/MS) and Collision-Induced Dissociation (CID) Studies

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID) with an inert gas. The resulting fragment ions are then mass-analyzed, providing a fragmentation pattern that is characteristic of the molecule's structure.

For 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)-, the fragmentation pathways would likely involve the cleavage of the methoxymethyl (MOM) ether groups. Common fragmentation mechanisms for MOM ethers include the loss of formaldehyde (B43269) (CH₂O) and the methoxy (B1213986) group (OCH₃). The biphenyl core itself is relatively stable, but fragmentation of the aromatic rings can occur under higher energy conditions. The analysis of these fragmentation pathways provides confirmatory evidence for the proposed structure.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the molecular structure of 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)-. These methods probe the vibrational modes of the molecule, providing a unique fingerprint based on its constituent functional groups and their arrangement.

Key expected vibrational modes include:

Aromatic C-H Stretching: Typically observed in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: Arising from the methyl and methylene groups of the methoxymethoxy substituents, expected in the 2950-2850 cm⁻¹ range.

C=C Aromatic Ring Stretching: Multiple bands are expected between 1600 and 1450 cm⁻¹ due to the vibrations of the biphenyl rings.

C-O Ether Stretching: Strong, characteristic bands for the C-O-C linkages are anticipated in the 1250-1050 cm⁻¹ region.

Biphenyl Inter-ring C-C Stretching: A weaker band, characteristic of the bond connecting the two phenyl rings, is also expected.

Interactive Table: Predicted IR and Raman Frequencies for 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)-

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | 3100-3000 | Medium | Strong |

| Aliphatic C-H Stretch | 2950-2850 | Medium-Strong | Medium |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong | Strong |

| C-O Ether Stretch | 1250-1050 | Strong | Weak |

| Out-of-plane C-H Bend | 900-675 | Strong | Weak |

The dihedral angle between the two phenyl rings of the biphenyl core is a key conformational feature. This angle is sensitive to steric hindrance from the ortho-substituents. In 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)-, the bulky methoxymethoxy groups are expected to cause a significant twist in the biphenyl backbone. This twisting breaks the planarity and influences the vibrational modes. Low-frequency Raman spectroscopy is particularly sensitive to such torsional modes and can provide a "conformational fingerprint" of the molecule in different states (e.g., solid vs. solution).

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects